molecular formula C12H12O4S2 B14765688 Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate

Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate

Cat. No.: B14765688
M. Wt: 284.4 g/mol
InChI Key: CXLQFZQGCLVRNX-UHFFFAOYSA-N
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Description

Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate is a heterocyclic compound that features a fused thiophene ring systemThe presence of the thiophene ring imparts high resonance energy, electrophilic reactivity, and π-electron density, making it a valuable building block for advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the esterification of thieno[3,2-b]thiophene-3,6-dicarboxylic acid followed by bromination and Stille coupling reactions. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and bromination processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate .

Scientific Research Applications

Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and electron transfer processes. These interactions can modulate the electronic properties of materials, making it useful in various electronic applications .

Comparison with Similar Compounds

Uniqueness: Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate stands out due to its specific ester functional groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of tailored materials with specific properties .

Properties

Molecular Formula

C12H12O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate

InChI

InChI=1S/C12H12O4S2/c1-3-15-11(13)7-5-17-10-8(6-18-9(7)10)12(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

CXLQFZQGCLVRNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1SC=C2C(=O)OCC

Origin of Product

United States

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